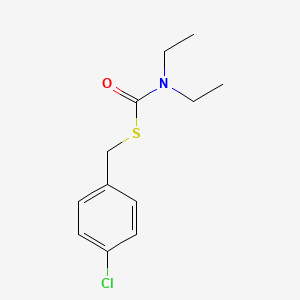

Thiobencarb

概要

説明

Thiobencarb, also known as Benthiocarb, is a thiocarbamate cholinesterase inhibitor used as an herbicide . It is primarily used to control weeds around rice crops . It is a pale yellow to brownish yellow liquid .

Synthesis Analysis

Thiocarbamates, including Thiobencarb, can be synthesized using an efficient isocyanide-based method . This one-pot procedure allows the direct conversion of N-formamides into thiocarbamates .Chemical Reactions Analysis

Thiobencarb is a thiocarbamate, and flammable gases are generated by the combination of thiocarbamates and dithiocarbamates with aldehydes, nitrides, and hydrides . Thiocarbamates and dithiocarbamates are incompatible with acids, peroxides, and acid halides .Physical And Chemical Properties Analysis

Thiobencarb is a pale yellow to brownish yellow liquid . It is non-corrosive and used as an herbicide .科学的研究の応用

Herbicide for Various Crops

Thiobencarb is a herbicide developed by Kumiai Chemical Industry for crops such as rice, wheat, corn, and soybean . It provides good efficacy on both grass and broad leaf weeds, especially needle spikerush and barnyard grass .

Inhibitor of Very-Long-Chain Fatty Acid Elongase (VLCFAE)

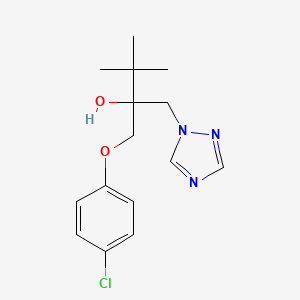

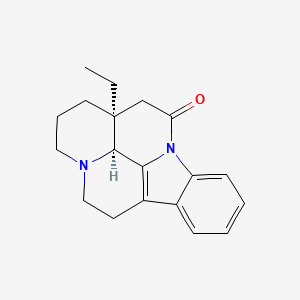

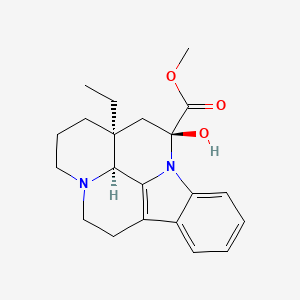

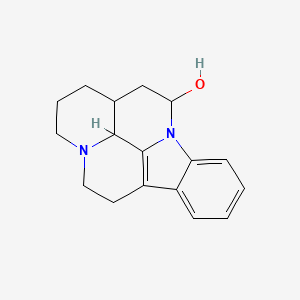

Thiobencarb has been found to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in barnyard millet cultured cells . The active forms of this herbicide are its oxidized metabolites, such as sulfoxide and sulfone .

Research Tool in Plant Biochemistry

Thiobencarb can be used as a research tool to study the biosynthesis of VLCFAs in plants . It has been found to decrease VLCFAs and increase long-chain-fatty acids and medium-chain-fatty acids, which are precursors of VLCFAs .

Study of Herbicide Resistance Mechanisms

Thiobencarb is used in the study of herbicide resistance mechanisms in weeds . For example, it has been used to study resistance in late watergrass .

Development of New Herbicides

The action mechanism of thiobencarb can be used in the development of new herbicides . For example, it has been found that thiobencarb sulfoxide inhibits the VLCFAE activity of the microsomal fraction of etiolated barnyard millet seedlings in a time-independent manner .

Study of Herbicide Selectivity

Thiobencarb shows excellent selectivity for rice plants . This makes it a useful tool for studying the physiological differences between rice and barnyard grass in absorbing and metabolizing this herbicide .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

S-[(4-chlorophenyl)methyl] N,N-diethylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNOS/c1-3-14(4-2)12(15)16-9-10-5-7-11(13)8-6-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTQREMOGMZHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)SCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNOS | |

| Record name | THIOBENCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024337 | |

| Record name | Thiobencarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiobencarb is a pale yellow to brownish yellow liquid. Non corrosive. Used as an herbicide., Pale yellow to brownish-yellow liquid; mp = 3.3 deg C; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | THIOBENCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiobencarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 126-129 °C at 0.008 mm Hg | |

| Record name | THIOBENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 28.0 mg/L at 25 °C, In water, 30.0 mg/L at 22 °C, In acetone, methanol, n-hexane, toluene, dichloromethane and ethyl acetate >500 g/L | |

| Record name | THIOBENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.67 at 20 °C | |

| Record name | THIOBENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000022 [mmHg], 1.8X10-5 mm Hg at 23 °C | |

| Record name | Thiobencarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOBENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Thiobencarb | |

Color/Form |

Clear, colorless liquid, Pale yellow liquid | |

CAS RN |

28249-77-6 | |

| Record name | THIOBENCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiobencarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28249-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiobencarb [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028249776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiobencarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-4-chlorobenzyl diethylthiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOBENCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90LN6Y7I7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOBENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

3.3 °C | |

| Record name | THIOBENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

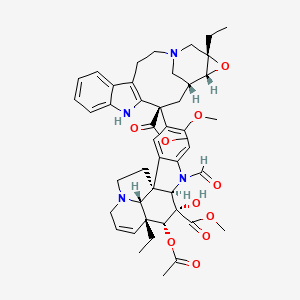

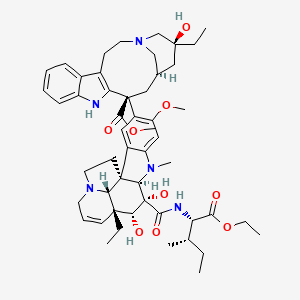

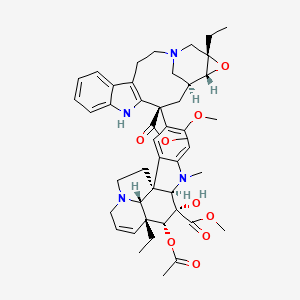

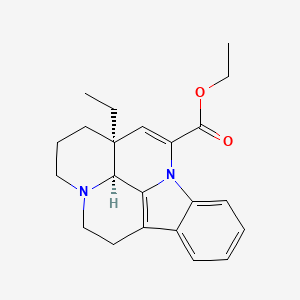

Feasible Synthetic Routes

Q & A

Q1: How does thiobencarb affect plant growth?

A1: Thiobencarb primarily inhibits the biosynthesis of very-long-chain fatty acids (VLCFAs) []. VLCFAs are essential components of plant cell membranes and waxes, playing a crucial role in plant growth and development.

Q2: What are the active forms of thiobencarb in plants?

A2: While thiobencarb itself shows slight inhibitory activity on VLCFA elongase (VLCFAE), its oxidized metabolites, thiobencarb sulfoxide and thiobencarb sulfone, are the primary active forms responsible for inhibiting VLCFAE and disrupting VLCFA biosynthesis [].

Q3: Does thiobencarb affect nitrogen metabolism in plants?

A3: Research indicates that thiobencarb treatment significantly lowers nitrite reductase activity in susceptible plants like barnyardgrass. This disruption in nitrogen metabolism leads to nitrite accumulation, contributing to the herbicide's phytotoxicity [].

Q4: How stable is thiobencarb in different environments?

A4: Thiobencarb exhibits varying stability depending on environmental factors. Under anaerobic conditions in soil, thiobencarb degrades slowly []. In contrast, in tap water treated with chlorine, thiobencarb degrades rapidly via S-oxygenation, forming thiobencarb sulfoxide as the primary byproduct [].

Q5: Does organic carbon content influence thiobencarb degradation in soil?

A5: Yes, research suggests a positive correlation between organic carbon content and thiobencarb degradation rate in soils susceptible to delayed phytotoxicity syndrome (DPS) [].

Q6: Does the method of irrigation affect thiobencarb's impact on lettuce?

A6: Thiobencarb, when applied with overhead irrigation, tends to reduce lettuce vigor and dry weight more significantly compared to subsurface irrigation on sandy soils []. This suggests an influence of irrigation method on the herbicide's mobility and bioavailability.

Q7: How is thiobencarb's toxicity evaluated in laboratory settings?

A7: Researchers commonly use acute toxicity tests on various organisms to assess the lethal effects of thiobencarb. Studies on amphibian larvae [] and fish species like Nile tilapia [, , , ] have employed LC50 (median lethal concentration) values to determine the concentration at which 50% mortality occurs. These tests help understand the potential risks of thiobencarb exposure to aquatic life.

Q8: What biological and physiological changes does thiobencarb induce in fish?

A8: Studies on Nile tilapia exposed to thiobencarb have shown significant alterations in various parameters:

- Reduced: liver and muscle glycogen, total protein, total lipids []

- Increased: muscle ash, water content, glucose, cholesterol, creatinine, uric acid, and lactate dehydrogenase (LDH) []

- Fluctuating: aspartate aminotransferase (AST) and alanine aminotransferase (ALT) []

- Histopathological changes: Observed in gills, kidneys, spleen, and liver []

Q9: What are the known toxic effects of thiobencarb on fish?

A9: Research indicates that thiobencarb exposure can lead to:

- Acute toxicity: Causing mortality in fish species like Nile tilapia [, ] at specific concentrations.

- Histopathological alterations: Damaging vital organs like gills, kidneys, spleen, and liver [, , ] in exposed fish.

- Biochemical disturbances: Disrupting metabolic processes and enzyme activities in fish [, , ].

Q10: What are the potential reproductive effects of thiobencarb on fish?

A10: Studies on African catfish (Clarias gariepinus) exposed to sublethal thiobencarb concentrations have shown:

- Reduced fecundity: Indicating impaired reproductive capacity [, ].

- Ovarian histopathology: Atretic vitellogenic oocytes and follicular cell proliferation [, ] suggest compromised egg development and quality.

Q11: Can microorganisms degrade thiobencarb?

A11: Yes, microbial degradation plays a crucial role in thiobencarb dissipation in the environment []. Several bacterial species have demonstrated the ability to degrade thiobencarb under both aerobic and anaerobic conditions.

Q12: What is the role of bacterial synergy in thiobencarb degradation?

A12: Research highlights the importance of synergistic interactions between different bacterial species for complete thiobencarb degradation []. For example, Dechloromonas sp. can dechlorinate thiobencarb, while other species like Thauera sp. and Azoarcus sp. effectively degrade the resulting metabolites [].

Q13: Can immobilized bacteria enhance thiobencarb degradation?

A13: Yes, studies using immobilized bacteria in bioreactors have shown enhanced thiobencarb degradation compared to free-living bacteria [, ]. This approach holds promise for bioremediation of thiobencarb-contaminated environments.

Q14: What are the primary routes of thiobencarb dissipation in the environment?

A14: Microbial degradation is a key mechanism for thiobencarb dissipation in soil and water [, ]. Other factors influencing its fate include photodegradation, adsorption to soil particles, and uptake by plants [, , ].

Q15: How does thiobencarb impact aquatic organisms?

A15: Thiobencarb exposure poses risks to aquatic organisms, including:

- Toxicity: Lethal and sublethal effects observed in fish and amphibians [, , , , ].

- Bioaccumulation: Potential for thiobencarb to accumulate in the food chain, posing risks to higher trophic levels [].

Q16: Does thiobencarb undergo photodegradation?

A16: Yes, research demonstrates that thiobencarb undergoes photodegradation, especially when present in rice field surface microlayers []. This process can lead to the formation of various photoproducts, influencing its overall environmental persistence and toxicity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1683059.png)

![1-(2,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1683068.png)